1,8-Bis(triethoxysilyl)octane

説明

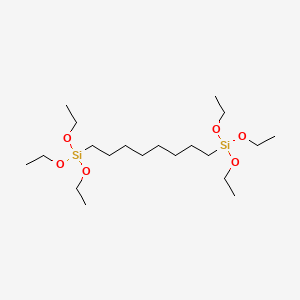

Structure

2D Structure

特性

IUPAC Name |

triethoxy(8-triethoxysilyloctyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H46O6Si2/c1-7-21-27(22-8-2,23-9-3)19-17-15-13-14-16-18-20-28(24-10-4,25-11-5)26-12-6/h7-20H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSAJVUUALHWJEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](CCCCCCCC[Si](OCC)(OCC)OCC)(OCC)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H46O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

503065-10-9 | |

| Record name | 1,8-Bis(triethoxysilyl)octane homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=503065-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID30626459 | |

| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

438.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52217-60-4 | |

| Record name | 1,8-Bis(triethoxysilyl)octane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52217-60-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,13,13-Tetraethoxy-3,14-dioxa-4,13-disilahexadecane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30626459 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,8 Bis Triethoxysilyl Octane Derived Materials

Sol-Gel Polymerization Processes

The sol-gel process is a versatile method for synthesizing solid materials from small molecules. It involves the conversion of monomers into a colloidal solution (sol) that acts as the precursor for an integrated network (gel). For 1,8-Bis(triethoxysilyl)octane, this process typically involves the hydrolysis of the triethoxysilyl groups, followed by condensation reactions to form a siloxane (Si-O-Si) network. mdpi.comresearchgate.net The flexible octane (B31449) bridge between the silicon atoms imparts unique characteristics to the final material. mdpi.com

Acid-Catalyzed Sol-Gel Synthesis

In acid-catalyzed sol-gel synthesis, the hydrolysis of the alkoxide precursors is initiated under acidic conditions. researchgate.netnih.gov This method generally leads to the formation of linear or randomly branched polymer chains that entangle and cross-link to form the gel network. ntnu.no The properties of the resulting material are highly dependent on various factors, including the type of catalyst, solvent, and the ratio of water to the precursor. uantwerpen.be

Phosphotungstic acid (PWA) serves a dual function in the sol-gel synthesis of this compound-derived materials. It acts as a super strong acid catalyst for the hydrolysis and condensation reactions and as a proton conductor, making the resulting hybrid materials suitable for applications such as fuel-cell membranes. researchgate.netacs.org The concentration of PWA significantly influences the gelation dynamics and the final structure of the material. researchgate.netacs.org Studies have shown that there is an optimal PWA concentration that leads to a maximum cluster size and proton conductivity. researchgate.netacs.org

The sol-gel process of this compound (TES-Oct) catalyzed by PWA has been investigated using time-resolved dynamic light scattering. acs.org Unlike typical acid-catalyzed systems, a specific gelation process was observed at a molar ratio of PWA to TES-Oct of 0.100, where the existence of larger, ionized clusters was suggested, a characteristic more commonly seen in base-catalyzed systems. acs.org

Time-resolved dynamic light scattering (DLS) is a powerful technique for studying the evolution of clusters during the sol-gel process. researchgate.netresearchgate.netacs.orgu-tokyo.ac.jp DLS studies on the PWA-catalyzed sol-gel polymerization of this compound have revealed the presence of two distinct modes in the time-intensity correlation functions. acs.org These modes correspond to the cooperative diffusion of entangled polymer chains and the translational diffusion of cross-linked clusters. acs.org

Below the gelation threshold, the correlation functions can be described by the sum of two exponential functions, allowing for the analysis of relaxation times for both fast and slow modes. acs.org As the system approaches the gel point, the slow relaxation time diverges, indicating the formation of an infinite network. acs.org The hydrodynamic radii of the clusters can also be determined by diluting the reacting mixture at different time points, confirming the growth of larger clusters during gelation. acs.org The gel point itself can be identified by a change in the DLS autocorrelation functions from a stretched exponential to a power-law function. nih.gov

The formation and microstructure of the resulting network are highly sensitive to several reaction parameters. The internal pore structure is determined by the concentrations of the this compound precursor, water, and the acid catalyst, as well as the reaction temperature and time. uantwerpen.be

Catalyst Concentration : The concentration of the acid catalyst, such as PWA, plays a crucial role. researchgate.netacs.org A specific molar ratio of PWA to the precursor (rPWA = 0.100) has been found to be optimal, leading to the formation of larger clusters and enhanced proton conductivity. researchgate.netacs.org

Precursor Concentration : The concentration of this compound influences the rate of colloid growth and the time to gelation. ntnu.no

Temperature : Higher temperatures accelerate the condensation reactions, leading to a denser network structure and smaller pore sizes. mdpi.com

Water to Precursor Ratio : The molar ratio of water to the alkoxysilane precursor affects the hydrolysis and condensation rates. ntnu.no

The table below summarizes the effect of various reaction parameters on the sol-gel process of this compound.

| Reaction Parameter | Effect on Network Formation and Microstructure |

| Catalyst Type and Concentration | Influences hydrolysis and condensation rates, cluster size, and final material properties like proton conductivity. researchgate.netacs.orgacs.org |

| Precursor Concentration | Affects colloid growth rate and gelation time. ntnu.no |

| Temperature | Higher temperatures lead to denser networks and smaller pores. mdpi.com |

| Water to Precursor Ratio | Modulates the rates of hydrolysis and condensation reactions. ntnu.no |

| Solvent | Affects the microscopic structure and proton conductivity of the final hybrid material. researchgate.netcolab.ws |

The choice of solvent significantly impacts the microscopic structure and properties of the final hybrid material. researchgate.netcolab.ws In the sol-gel synthesis of this compound with PWA, different solvents lead to variations in proton conductivity. researchgate.net The observed order of increasing proton conductivity for the prepared membranes is: methanol (B129727) < 1-butanol (B46404) < 2-propanol < ethanol (B145695) < 1-propanol (B7761284) < 2-butanol. researchgate.net This indicates that the solvent system plays a critical role in the formation of the conductive pathways within the hybrid material. While the solvent does not appear to affect the particle size, some solvents like tetrahydrofuran (B95107) can accelerate the gelation rate. ntnu.no

Effects of Reaction Parameters on Network Formation and Microstructure

Base-Catalyzed Sol-Gel Synthesis

Base-catalyzed sol-gel synthesis offers an alternative route to producing materials from this compound. ntnu.nogelest.com In contrast to acid catalysis, which promotes the formation of linear chains, base catalysis tends to produce more highly branched clusters that grow and eventually link together to form the gel. ntnu.no This often results in the formation of discrete, spherical particles. ntnu.no The choice between acid and base catalysis allows for the tailoring of the final material's morphology and porosity. uantwerpen.be While acid-catalyzed gels are often described as "polymeric," base-catalyzed gels are typically "colloidal" or "particulate." ntnu.no

Advanced Synthetic Strategies for Hybrid Nanocomposites

The creation of advanced hybrid nanocomposites utilizing this compound involves sophisticated techniques that integrate organic and inorganic components at the nanoscale. These strategies aim to produce materials with tailored properties by controlling the synthesis process. The in-situ growth of silica (B1680970) nanoparticles from molecular precursors like this compound within a polymer matrix is a common approach. acs.org This method often involves two key silicon precursors: a primary network-forming agent and a coupling agent to chemically link the inorganic silica phase to the organic polymer chains. acs.org

One-pot synthesis represents an efficient strategy for fabricating hybrid nanocomposites, where the inorganic phase is generated in-situ within the organic matrix through sol-gel chemistry. acs.orgresearchgate.net This approach avoids the separate synthesis and subsequent dispersion of nanoparticles, often leading to more uniform materials. researchgate.net For instance, uniformly distributed silica/epoxy nanocomposites can be obtained through a "solvent-free one-pot" process. researchgate.net In this method, silicon precursors like tetraethyl orthosilicate (B98303) (TEOS) and an aminosilane (B1250345) coupling agent such as (3-aminopropyl)-triethoxysilane (APTES) are added directly to the resin, where they undergo hydrolysis and polycondensation. acs.orgresearchgate.net

In a specific application, organic-inorganic hybrid membranes were prepared by the sol-gel synthesis of this compound (TES-Oct) in the presence of phosphotungstic acid (PWA). researchgate.netpublish.csiro.au Research has shown that the choice of solvent during this one-pot synthesis significantly influences the final properties of the material, such as proton conductivity. researchgate.net The conductivity was found to be strongly correlated with the amount of PWA incorporated into the membrane, which is dictated by the solvent used during synthesis. researchgate.net

Table 1: Effect of Solvent on Proton Conductivity of TES-Oct/PWA Hybrid Membranes This table illustrates the qualitative relationship between the solvent used in the one-pot synthesis and the resulting proton conductivity of the hybrid membranes.

| Solvent | Relative Proton Conductivity |

| Methanol | Lowest |

| 1-Butanol | < 2-Propanol |

| 2-Propanol | < Ethanol |

| Ethanol | < 1-Propanol |

| 1-Propanol | < 2-Butanol |

| 2-Butanol | Highest |

Data sourced from ResearchGate. researchgate.net

As an alternative to traditional thermal curing, photo-induced processing has emerged as a novel method for fabricating organosilica networks at room temperature. mdpi.com This technique relies on photo-acid or photo-base generators that initiate the hydrolysis and condensation of silane (B1218182) precursors upon UV irradiation. mdpi.com For example, the photo-acid-catalyzed hydrolysis of methoxy (B1213986) groups on a silane precursor was observed to complete within less than 30 seconds of UV exposure. mdpi.com

This approach allows for the low-temperature formation of high-performance silsesquioxane membranes. mdpi.com While specific studies detailing the photo-induced processing of this compound are not widespread, the technique has been successfully demonstrated with similar bridged-silane precursors like bis(trimethoxysilyl)ethane (BTMES). mdpi.com A BTMES-derived membrane prepared via this photo-induced sol-gel synthesis exhibited a high water permeance of 3.0 × 10⁻⁶ mol m⁻² s⁻¹ Pa⁻¹ and a separation factor of 99 in the pervaporation of a 90 wt% isopropanol (B130326) solution. mdpi.com This demonstrates the potential of photo-processing to create finely-tuned organosilica networks from precursors including long-chain silanes like this compound.

Structural Elucidation and Morphological Characterization of 1,8 Bis Triethoxysilyl Octane Based Architectures

Spectroscopic Analysis Techniques

Spectroscopic methods are fundamental in identifying the chemical composition and bonding within 1,8-bis(triethoxysilyl)octane-based materials. These techniques provide detailed information about functional groups and the formation of the siloxane network.

Fourier Transform Infrared Spectroscopy (FTIR) for Chemical Bonding and Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule and for monitoring the chemical changes that occur during the sol-gel process of this compound. The hydrolysis and condensation of the triethoxysilyl groups lead to the formation of a siloxane (Si-O-Si) network, a process that can be tracked by observing specific changes in the FTIR spectrum. researchgate.netacs.org

Key vibrational bands in the FTIR spectrum of this compound and its derivatives include:

Si-O-C and C-O Stretching: The presence of unhydrolyzed triethoxysilyl groups is indicated by bands corresponding to Si-O-C and C-O stretching vibrations.

Si-O-Si Stretching: The formation of the siloxane network is confirmed by the appearance and growth of a broad and strong absorption band typically in the region of 1000-1100 cm⁻¹, which is characteristic of the asymmetric stretching of Si-O-Si bonds. acs.orgresearchgate.net

-CH₂- and -CH₃ Stretching and Bending: The octane (B31449) bridge and the ethyl groups of the precursor give rise to characteristic C-H stretching and bending vibrations. kjmm.org For instance, absorbance peaks corresponding to the vibration modes of methyl (–CH₃) and methylene (B1212753) (–CH₂–) groups are readily identifiable. kjmm.org

Si-OH Stretching: The presence of silanol (B1196071) (Si-OH) groups, formed during hydrolysis, can be identified by a broad band in the region of 3200-3700 cm⁻¹. acs.org

In studies involving the creation of hybrid materials, FTIR is used to confirm the incorporation of various components. For example, when this compound is used to create porous films, FTIR can verify the presence of all precursors in the final material. acs.orgresearchgate.net Furthermore, in the functionalization of nanoparticles, FTIR spectra can confirm the successful grafting of molecules like octadecyltrichlorosilane (B89594) (OTS) by showing the characteristic peaks of the hydrocarbon chains. kjmm.org

Table 1: Key FTIR Vibrational Bands for this compound-Based Materials

| Vibrational Mode | Wavenumber (cm⁻¹) | Significance |

|---|---|---|

| Si-O-Si Asymmetric Stretch | 1000-1100 | Formation of the siloxane network. acs.orgresearchgate.net |

| Si-OH Stretch | 3200-3700 | Presence of hydrolyzed silanol groups. acs.org |

| C-H Stretch (methyl & methylene) | 2850-2980 | Indicates the presence of the octane bridge and ethyl groups. kjmm.org |

| C-O Stretch | ~1080, ~1170 | Presence of ethoxy groups from the precursor. |

| Si-O-C Stretch | ~960 | Indicates unhydrolyzed ethoxy groups. |

Nuclear Magnetic Resonance Spectroscopy (NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed atomic-level information about the structure and connectivity of this compound-derived materials. Both ²⁹Si and ¹³C NMR are crucial for a comprehensive analysis.

²⁹Si NMR spectroscopy is indispensable for studying the hydrolysis and condensation reactions of this compound. researchgate.net This technique can distinguish between silicon atoms in different chemical environments, providing quantitative data on the extent of the reaction.

The notation Tⁿ is used to describe the degree of condensation of the silicon atoms in bridged silsesquioxanes, where 'T' signifies a silicon atom bonded to one organic group and three oxygen atoms, and 'n' represents the number of siloxane bridges (Si-O-Si) connected to the silicon atom. acs.orgutwente.nl

T⁰: Represents the unhydrolyzed this compound monomer, with the silicon atom bonded to three ethoxy groups and the octane bridge.

T¹: A silicon atom with one siloxane bridge and two hydroxyl or remaining ethoxy groups.

T²: A silicon atom with two siloxane bridges and one hydroxyl or remaining ethoxy group.

T³: A fully condensed silicon atom with three siloxane bridges. nih.gov

By analyzing the relative intensities of the T⁰, T¹, T², and T³ signals in the ²⁹Si NMR spectrum, the degree of condensation of the siloxane network can be calculated. acs.orgutwente.nl Studies have shown that the chemical shifts of these species are sensitive to the organic bridging group. For materials derived from this compound (BTESO), the T signals are found at specific chemical shifts, which can be compared to other organosilicas. acs.org The magnetic shielding of the Si nucleus, and thus the chemical shift, is influenced by the nature of the organic bridge. acs.org

Table 2: Typical ²⁹Si NMR Chemical Shift Ranges for Tⁿ Species in Organosilicas

| Species | Degree of Condensation | Typical Chemical Shift Range (ppm) |

|---|---|---|

| T⁰ | 0 | -45 to -50 |

| T¹ | 1 | -53 to -58 |

| T² | 2 | -62 to -67 |

| T³ | 3 | -68 to -72 |

Note: Specific chemical shifts can vary depending on the solvent, concentration, and other experimental conditions.

¹³C NMR spectroscopy is used to characterize the organic components of the hybrid material, specifically the octane bridging group in this compound. researchgate.net This technique confirms the integrity of the organic spacer during the sol-gel process and can provide information about its conformation and mobility within the silica (B1680970) network.

The ¹³C NMR spectrum of this compound will show distinct peaks for each carbon atom in a unique chemical environment. The spectrum will feature signals corresponding to the carbon atoms of the ethyl groups in the triethoxysilyl moieties and the different carbon atoms within the octyl chain. researchgate.netresearchgate.net The chemical shifts of the carbons in the octyl bridge are typically found in the aliphatic region of the spectrum (10-40 ppm). bhu.ac.in The carbons of the ethoxy groups will appear at different chemical shifts, with the -CH₂- group directly attached to the oxygen atom appearing further downfield (around 58 ppm) compared to the terminal -CH₃ group (around 18 ppm). rsc.org

Following hydrolysis and condensation, the signals corresponding to the ethoxy groups will decrease in intensity, while the peaks for the octyl bridge should remain, confirming its incorporation into the final material. researchgate.net Any changes in the chemical shifts or line widths of the octyl carbons can provide insights into the local environment and conformational constraints imposed by the surrounding siloxane network.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Environment | Predicted Chemical Shift (ppm) |

|---|---|---|

| C1, C8 | -Si-C H₂- | ~10-15 |

| C2, C7 | -CH₂-C H₂-CH₂- | ~22-25 |

| C3, C6 | -CH₂-C H₂-CH₂- | ~32-34 |

| C4, C5 | -CH₂-C H₂-CH₂- | ~29-30 |

| C (ethoxy) | -O-C H₂-CH₃ | ~58 |

| C (ethoxy) | -O-CH₂-C H₃ | ~18 |

Note: These are predicted values and can vary based on experimental conditions and the formation of the siloxane network.

Silicon-29 (29Si) NMR Investigations of Siloxane Network Formation

Scattering and Imaging Techniques

Scattering and imaging techniques are employed to investigate the larger-scale structures formed during the sol-gel process, such as clusters and aggregates.

Dynamic Light Scattering (DLS) for Cluster Dynamics and Hydrodynamic Radii Evaluation

Dynamic Light Scattering (DLS), also known as Photon Correlation Spectroscopy (PCS), is a non-invasive technique used to measure the size distribution of small particles and clusters in suspension. horiba.commicrotrac.com In the context of this compound, DLS is used to monitor the time evolution of cross-linking clusters during the sol-gel process. researchgate.netresearchgate.net

The technique works by illuminating the sample with a laser and analyzing the time-dependent fluctuations in the intensity of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving faster and causing more rapid fluctuations. microtrac.comacs.org The diffusion coefficient of the particles is determined from these fluctuations, and the hydrodynamic radius (Rh) is then calculated using the Stokes-Einstein equation. acs.org

Studies on the sol-gel synthesis of this compound have used DLS to investigate the growth of clusters over time. researchgate.netresearchgate.net For example, research has shown that in the presence of a catalyst like phosphotungstic acid, the size of the clusters formed from this compound can be controlled. researchgate.netresearchgate.net DLS measurements can reveal the existence of a maximum cluster size for a specific catalyst concentration. researchgate.netresearchgate.net This information is crucial for controlling the morphology and properties of the final material, such as in the fabrication of membranes for fuel cells or separation applications. researchgate.netresearchgate.net

Table 4: Application of DLS in the Study of this compound Systems

| Research Focus | Key Findings from DLS |

|---|---|

| Time evolution of cross-linking clusters | DLS can track the growth of clusters during the sol-gel process, revealing the dynamics of aggregation. researchgate.netresearchgate.net |

| Effect of catalyst concentration | The hydrodynamic radius of the clusters can be controlled by varying the concentration of the catalyst. researchgate.netresearchgate.net |

| Determination of cluster size distribution | DLS provides information on the average size and polydispersity of the clusters formed in solution. researchgate.netresearchgate.net |

| Optimization of membrane formation | By controlling the cluster size, DLS aids in the design of materials with optimal properties, such as proton conductivity. researchgate.netresearchgate.net |

Atomic Force Microscopy (AFM) for Surface Morphology and Cluster Size Analysis

Atomic Force Microscopy (AFM) has been instrumental in elucidating the surface morphology and the evolution of cluster sizes in materials derived from this compound. Studies involving the sol-gel synthesis of this compound (Tes-Oct) in the presence of phosphotungstic acid (PWA) as a catalyst have utilized AFM to track the time evolution of cross-linking clusters. In these investigations, reaction batches were quenched at different times and diluted, allowing for the analysis of the resulting structures. researchgate.net

AFM analysis, in conjunction with dynamic light scattering (DLS), revealed that a maximum cluster size exists at a specific PWA concentration. By comparing DLS data from the swollen state to AFM data from the shrunken state of the clusters, researchers were able to determine the cluster density. It was observed that not only the cluster size but also the cluster density reached a maximum at a [PWA]/[Tes-Oct] ratio of 0.10, which is near the gel point of the Tes-Oct clusters. researchgate.net These findings highlight the critical role of catalyst concentration in controlling the nanoscale architecture of these hybrid organic-inorganic materials.

Table 1: Cluster Size and Density of Tes-Oct Gels as a Function of Catalyst Concentration

| [PWA]/[Tes-Oct] Ratio | AFM Cluster Radius (rAFM) | Cluster Density (ρcluster) | Observation |

|---|---|---|---|

| Varied | Exhibits a maximum | Exhibits a maximum | A specific PWA concentration leads to a maximum in both cluster size and density. researchgate.net |

Small-Angle X-ray Scattering (SAXS) for Domain Structure Evolution

Small-Angle X-ray Scattering (SAXS) is a powerful technique for investigating the evolution of domain structures in this compound-based materials at the nanoscale. In studies of hybrid membranes prepared through the sol-gel reaction of this compound (TES-Oct) with phosphotungstic acid (PWA), SAXS has been employed to evaluate characteristic lengths within the material. researchgate.net

The analysis of SAXS data has shown a clear evolution of the domain structures as the concentration of PWA increases. This indicates that the catalyst not only drives the hydrolysis and condensation reactions but also plays a significant role in the spatial organization of the resulting polysilsesquioxane network. The findings from SAXS, combined with other techniques, have demonstrated that at higher PWA concentrations, the highly condensed domains can disintegrate, leading to the formation of looser networks. researchgate.net This structural evolution is critical for tailoring the material's properties for specific applications, such as proton-conducting membranes.

Transmission Electron Microscopy (TEM) for Mesostructure Confirmation

Transmission Electron Microscopy (TEM) provides direct visual confirmation of the mesostructure of materials synthesized using this compound. In the synthesis of periodic mesoporous organosilicas (PMOs), where this compound is used as a bridged polysilsesquioxane precursor, TEM has been essential for verifying the ordered pore structures. researchgate.net

For instance, when this compound was synthesized in the presence of the surfactant Brij 56 under acidic conditions, TEM analysis, along with small-angle X-ray diffraction, confirmed the formation of a highly ordered, cubic (Pm3n) mesostructure. researchgate.netresearchgate.net These materials are characterized by a three-dimensional network of uniform pores. TEM images of these structures reveal the intricate and well-ordered arrangement of the mesopores, providing definitive evidence of the successful templating process and the integrity of the bridged silsesquioxane framework.

Porosity and Textural Property Analysis

Nitrogen Adsorption-Desorption Isotherms for Surface Area and Pore Size Distribution

Nitrogen adsorption-desorption analysis is a standard method for characterizing the porosity of materials derived from this compound. This technique provides crucial data on the specific surface area (often calculated using the Brunauer-Emmett-Teller, or BET, method), pore volume, and pore size distribution (commonly determined by the Barrett-Joyner-Halenda, or BJH, method). mdpi.comresearchgate.net

Periodic mesoporous organosilicas (PMOs) synthesized with this compound as a precursor have been shown to be highly porous. researchgate.netresearchgate.net Studies have reported that these materials exhibit Type IV isotherms, which are characteristic of mesoporous solids. researchgate.net The analysis of these isotherms has revealed high BET surface areas, in some cases exceeding 800 m²/g, with narrow pore size distributions typically in the range of 2 to 4 nm. researchgate.netresearchgate.net For example, a hexylene-bridged polysilsesquioxane material was found to have a BET surface area of 897 m²/g and a pore diameter of 3.82 nm. researchgate.net The length of the alkyl bridge, such as the octane group in this compound, can influence the final textural properties of the material. researchgate.net

Table 2: Textural Properties of this compound-Based Materials from Nitrogen Adsorption

| Material | Precursor(s) | BET Surface Area (m²/g) | Pore Diameter (nm) | Pore Volume (cm³/g) | Isotherm Type |

|---|---|---|---|---|---|

| Alkylene-bridged PMS | This compound | > 800 | 2 - 4 | Not specified | Not specified |

| Hexylene-bridged PMS | Hexylene-bridged bis(triethoxysilyl) precursor | 897 | 3.82 | Not specified | Type IV researchgate.net |

| Epoxy-reinforced aerogel | BTESO, APTES, TEOS | Not specified | Not specified | Not specified | Not specified |

Vapor Thermogravimetry for Accessible Pore Volumes and Entrance Sizes

Vapor thermogravimetry is an advanced technique used to probe the microporous networks of organosilica materials, including those derived from this compound. This method utilizes a range of solvent vapors at room temperature to measure accessible pore volumes and the size of pore entrances, providing insights that are complementary to those from cryogenic gas adsorption. utwente.nl

In a comparative study of various organosilica materials, vapor thermogravimetry with water, methanol (B129727), 1-propanol (B7761284), and cyclohexane (B81311) as probe molecules was employed. The results indicated that longer, more flexible bridging groups, such as the octylene bridge in this compound, can lead to pore filling compared to shorter, rigid bridges. This technique helps to build a comprehensive understanding of how the nature of the organic bridge influences the porosity and surface chemistry of the resulting material. utwente.nl For instance, the use of different probe molecules allows for the characterization of both hydrophilic and hydrophobic domains within the pore network.

Gas Pycnometry for Skeletal Densities and Pore Characterization

Gas pycnometry, typically using helium as the probe gas, is a fundamental technique for determining the skeletal density of porous materials, including those synthesized from this compound. microtrac.comacs.org The skeletal density is the density of the solid framework of the material, excluding the volume of open and closed pores. This measurement is crucial for calculating the total porosity of the material when the bulk density is also known.

In studies of epoxy-reinforced silica aerogels, helium pycnometry was used to measure the skeletal density of materials derived from different bis-silane precursors, including this compound (BTESO). It was observed that for certain formulations, the skeletal density decreased as the concentration of BTESO increased. This suggests that the incorporation of the longer, flexible octylene bridges leads to a less compact packing of the primary and secondary silica particles that form the aerogel network. acs.org This information, combined with data from other characterization techniques, provides a more complete picture of the material's internal structure. utwente.nl

Influence of Alkylene Bridging Group Length on Mesostructure and Porosity

The length of the alkylene chain that bridges the silyl (B83357) groups in bis(triethoxysilyl)alkane precursors is a critical parameter that influences the final properties of the resulting organosilica materials. Research into periodic mesoporous silsesquioxanes (PMS) has provided detailed insights into these structure-property relationships.

In one study, a series of PMS materials with a three-dimensional cubic (Pm3n) mesostructure were synthesized using precursors with varying bridge lengths: methylene (-CH₂-), ethylene (B1197577) (-C₂H₄-), hexylene (-C₆H₁₂-), and octylene (-C₈H₁₆-). researchgate.net The octylene-bridged material was synthesized from this compound. researchgate.net For this specific cubic mesostructure prepared under acidic conditions with Brij 56 as the surfactant, the length of the bridging group appeared to have minimal impact on the fundamental structural and porosity characteristics. researchgate.net Small-angle X-ray diffraction and transmission electron microscopy confirmed that all samples, including the octane-bridged variant, possessed highly ordered cubic (Pm3n) mesostructures. researchgate.netacs.org Furthermore, all materials in this series were highly porous, exhibiting surface areas exceeding 800 m²/g and featuring narrow pore size distributions between 2 and 4 nm in diameter. researchgate.netacs.org

However, the synthesis conditions play a crucial role. For instance, under base-catalyzed conditions, precursors with longer alkylene spacers like 1,6-bis(triethoxysilyl)hexane (B1631551) produce porous xerogels, whereas under acidic conditions, they result in non-porous materials. researchgate.net This highlights the interplay between the precursor's molecular structure and the sol-gel reaction parameters.

While the fundamental pore structure may be similar in certain ordered systems, the bridge length directly affects the functional properties of the material. In studies of organosilica membranes for gas separation, it was observed that as the number of carbon atoms in the alkylene bridge increased, the selectivity for hydrogen (H₂) over nitrogen (N₂) and methane (B114726) (CH₄) decreased. acs.orgresearchgate.net This suggests that the longer, more flexible octylene bridge, compared to shorter bridges like ethylene, alters the nature of the pore network in a way that impacts its molecular sieving capabilities. acs.orgresearchgate.net

Table 1: Properties of Cubic (Pm3n) PMS Materials with Varied Alkylene Bridge Lengths Data sourced from a study on periodic mesoporous silsequioxanes. researchgate.net

| Bridging Group | Precursor | Surface Area (m²/g) | Pore Diameter (nm) | Mesostructure |

| Methylene | Bis(triethoxysilyl)methane | > 800 | 2 - 4 | Cubic (Pm3n) |

| Ethylene | 1,2-Bis(triethoxysilyl)ethane (B100286) | > 800 | 2 - 4 | Cubic (Pm3n) |

| Hexylene | 1,6-Bis(triethoxysilyl)hexane | > 800 | 2 - 4 | Cubic (Pm3n) |

| Octylene | This compound | > 800 | 2 - 4 | Cubic (Pm3n) |

Microporosity and Pore Entrance Size Dispersity in Organosilicas

The micropore structure of organosilicas is profoundly shaped by the organic groups integrated within the silica framework. utwente.nl A general classification relates the nature of the organic bridge to its effect on porosity: short or rigid bridges tend to open up the pore structure, whereas longer and more flexible bridges, such as the octylene group in this compound, are known to cause a degree of pore filling. utwente.nl

The flexibility of the octylene bridge allows it to occupy space within the developing micropores, influencing the final pore volume and accessibility. utwente.nl Research comparing various organosilicas has shown that the incorporation of alkylene bridges with up to six carbon units leads to an increased dispersity in the pore entrance sizes within the analyzed range. utwente.nl This suggests that the longer octylene bridge would also contribute to a less uniform distribution of pore openings. This increased dispersity means that the pores have a wider variety of entrance sizes, which can affect the material's performance in applications like molecular sieving and catalysis.

Thermal Analysis Methods

Thermal analysis techniques are indispensable for characterizing the stability and phase behavior of this compound-based materials. These methods measure changes in the physical and chemical properties of a substance as a function of temperature, providing critical data for assessing their suitability in various applications. mdpi.com

Thermogravimetric Analysis (TGA) for Thermal Stability Assessment

Thermogravimetric Analysis (TGA) is a fundamental technique for assessing thermal stability by measuring changes in a sample's mass as it is heated at a controlled rate. The resulting data, plotted as a thermogram, reveals the temperatures at which the material decomposes or undergoes other mass-loss events. mdpi.com

TGA is also used in conjunction with moisture treatments to analyze water uptake and, consequently, the hydrophilicity and hydrothermal stability of the organosilica network. acs.orgutwente.nl By monitoring mass changes under controlled humidity and temperature cycles, researchers can evaluate the material's resistance to water-induced degradation. acs.orgutwente.nl

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. mdpi.com It is used to detect and quantify thermal transitions such as melting, crystallization, and glass transitions, as well as to study the kinetics of chemical reactions like curing or decomposition. mdpi.comresearchgate.net

Advanced Material Applications of 1,8 Bis Triethoxysilyl Octane Derivatives

Engineering of Porous Silsesquioxane Materials

Silsesquioxanes are a class of organosilicon compounds with the empirical chemical formula RSiO_1.5, where R is an organic substituent. The incorporation of 1,8-bis(triethoxysilyl)octane into silsesquioxane structures leads to the formation of bridged polysilsesquioxanes. These materials possess a hybrid organic-inorganic framework that combines the rigidity of silica (B1680970) with the flexibility and hydrophobicity of the octylene bridge. acs.org

Periodic Mesoporous Silsesquioxanes (PMS) with Tailored Porosity

Periodic Mesoporous Silsesquioxanes (PMS) are highly ordered materials characterized by uniform pore sizes in the mesoporous range (2-50 nm). The use of this compound as a precursor, in conjunction with surfactant templating methods, allows for the synthesis of PMS materials with specific structural characteristics.

One study detailed the preparation of a series of PMS materials with different alkylene-bridging groups, including an octylene bridge from this compound. researchgate.net These materials exhibited highly ordered, cubic (Pm3n) mesostructures. researchgate.net Despite the variation in the length of the bridging group, the fundamental structure and porosity of the PMS materials remained largely consistent, with high surface areas exceeding 800 m²/g and narrow pore size distributions between 2 and 4 nm. researchgate.net A significant finding was that the contact angle of the materials increased dramatically with the length of the hydrocarbon bridge, indicating a substantial increase in hydrophobicity for the octylene-bridged PMS. researchgate.net This tunable hydrophobicity, combined with a high surface area and isotropic pore structure, makes these materials promising candidates for various applications. researchgate.netgelest.com

Table 1: Properties of Alkylene-Bridged Periodic Mesoporous Silsesquioxanes (PMS)

| Bridging Group | Precursor | Mesostructure | Surface Area (m²/g) | Pore Diameter (nm) |

|---|---|---|---|---|

| Octylene | This compound | Cubic (Pm3n) | >800 | 2-4 |

| Hexylene | 1,6-Bis(triethoxysilyl)hexane (B1631551) | Cubic (Pm3n) | >800 | 2-4 |

| Ethylene (B1197577) | 1,2-Bis(triethoxysilyl)ethane (B100286) | Cubic (Pm3n) | >800 | 2-4 |

| Methylene (B1212753) | Bis(triethoxysilyl)methane | Cubic (Pm3n) | >800 | 2-4 |

Data sourced from a study on the influence of alkylene-bridging group length on PMS properties. researchgate.net

Microporous Organosilica Networks

The sol-gel processing of this compound can also lead to the formation of microporous organosilica networks, which are materials with pore sizes less than 2 nm. utwente.nl The properties of these networks are influenced by the flexibility of the long octylene bridge.

Sorbents for Environmental Remediation

The hydrophobic nature and porous structure of materials derived from this compound make them effective sorbents for environmental remediation, particularly for the removal of organic pollutants from water.

The high surface area and hydrophobicity of silsesquioxane materials derived from this compound make them excellent candidates for adsorbing non-polar organic pollutants like benzene, toluene (B28343), ethylbenzene, and xylene (BTEX), as well as components of fuels such as gasoline and diesel. researchgate.netdaneshyari.com The octylene bridge imparts a "like-dissolves-like" characteristic, enhancing the affinity of the material for these organic molecules. gelest.comdaneshyari.com

In one application, this compound was used as a cross-linker with linear aliphatic diols to create cross-linked poly(alkoxysilane)s. researchgate.net These materials demonstrated significant absorption capacities for various organic solvents and oils. researchgate.net Similarly, poly(alkoxysilane) organogels have shown high absorption capacities for crude oil, gasoline, benzene, and toluene, and their hydrophobic nature allows for the selective absorption of oil from water. nih.gov Another study improved the hydrophobicity of poly(ε-caprolactone) by incorporating this compound, resulting in sorbents with high and rapid oil absorption properties. preprints.org

Table 2: Organic Solvent Absorbency of Poly(alkoxysilane) Gels

| Organic Solvent | Absorption Capacity (%) |

|---|---|

| Dichloromethane | 1060 |

| Tetrahydrofuran (B95107) | 868 |

| Toluene | 792 |

| Benzene | 792 |

| Gasoline | 652 |

| Crude Oil | 428 |

| Euro Diesel | 389 |

| Hexane | 295 |

Data represents the highest absorption capacities found for poly(alkoxysilane) gels based on UNOXOL™ and dodecyltriethoxysilane. nih.gov

A crucial aspect of sorbent materials is their reusability, which is determined by the ability to desorb the captured pollutants and regenerate the material for subsequent use. acs.org Poly(alkoxysilane) sorbents have demonstrated excellent reusability. Studies have shown that these materials can be used for multiple sorption-desorption cycles without a significant loss in their initial sorption capacity. nih.govbond.edu.ausci-hub.se For instance, certain poly(alkoxysilane) organogels were used effectively for at least nine cycles. nih.gov Similarly, sorbents based on poly(ε-caprolactone) modified with this compound showed high oil sorption capacity and reusability after 10 cycles. preprints.org

Adsorption of Organic Pollutants (e.g., BTEX, fuels) from Water

Development of Advanced Membrane Technologies

The unique properties of organosilica materials derived from this compound are also being harnessed in the development of advanced membrane technologies for gas and liquid separations. The incorporation of the octylene bridge allows for the fine-tuning of the pore size and surface properties of the membranes. mdpi.com

Proton Conductive Organic-Inorganic Hybrid Membranes for Fuel Cells

This compound (BTESO) serves as a crucial precursor in the synthesis of organic-inorganic hybrid membranes for fuel cell applications. Its long, flexible octyl chain provides mechanical stability and forms a durable siloxane network upon sol-gel processing, while other components are introduced to facilitate proton transport.

The optimization of proton conductivity in membranes derived from this compound involves the strategic incorporation of proton-conducting species. One approach is to form composite membranes with anhydrous proton conductors. For instance, hybrid membranes combining BTESO and 3-(trihydroxysilyl)-1-propanesulfonic acid with 10 mol % In³⁺-doped SnP₂O₇ (Sn₀.₉In₀.₁P₂O₇) have been developed for intermediate-temperature fuel cells. nii.ac.jp In these composites, the BTESO helps form the matrix that encapsulates the inorganic conductor particles. nii.ac.jp A composite membrane with 90 wt% Sn₀.₉In₀.₁P₂O₇ achieved a proton conductivity of 0.04 S·cm⁻¹ at 175°C in an unhumidified atmosphere. nii.ac.jp

Another strategy involves the covalent bonding of sulfonic acid groups to the silica network. Hybrid electrolyte membranes synthesized from this compound and 3-(trihydroxysilyl)-1-propanesulfonic acid ((THS)Pro-SO₃H) via a sol-gel process have demonstrated high proton conductivity. researchgate.net These membranes, where the acid group is directly attached to the siloxane framework, can achieve conductivities as high as 5 x 10⁻² S·cm⁻¹ at 160°C. researchgate.net The use of phosphonic acid groups has also been explored. Membranes fabricated from BTESO and bis(3-methyldimethoxysilyl)propylpolypropylene oxide, functionalized with phosphonic acid groups, are thermally stable up to 220°C and can reach a proton conductivity of 6.8 x 10⁻² S·cm⁻¹ at 100°C and nearly 100% relative humidity. google.com

The following table summarizes the proton conductivity achieved in different hybrid membrane systems incorporating this compound.

| Co-Precursors / Dopants | Conductivity (S·cm⁻¹) | Conditions | Reference |

|---|---|---|---|

| Sn₀.₉In₀.₁P₂O₇, (THS)Pro-SO₃H | 0.04 | 175°C, unhumidified | nii.ac.jp |

| 3-(trihydroxysilyl)-1-propanesulfonic acid ((THS)Pro-SO₃H) | 0.05 | 160°C | researchgate.net |

| Bis(3-methyldimethoxysilyl)propylpolypropylene oxide, Phosphonic Acid | 0.068 | 100°C, ~100% RH | google.com |

The relationship between the microscopic structure and proton conductivity in hybrid membranes derived from this compound (referred to as TES-Oct in some studies) is critical for performance. researchgate.netresearchgate.net The sol-gel synthesis of TES-Oct in the presence of a strong acid like phosphotungstic acid (PWA) leads to the formation of organic-inorganic hybrid membranes where the structure directly influences proton transport. researchgate.netresearchgate.net

The proton conductivity is strongly dependent on the amount of PWA successfully incorporated into the membrane matrix. researchgate.net Techniques such as small-angle X-ray scattering (SAXS) and atomic force microscopy (AFM) have been employed to investigate the microscopic structure of these membranes. researchgate.netresearchgate.net These analyses revealed that the evolution of domain structures is highly dependent on the PWA concentration. researchgate.net Research indicates that an optimal condition exists for the formation of a condensed domain structure, which is crucial for maximizing membrane conductivity. researchgate.net This well-developed ionic domain structure, despite being within the rigid sol-gel network, provides effective pathways for proton transport, leading to conductivities in the range of 10⁻⁴ to 10⁻² S/cm. researchgate.net The solvent used during the sol-gel synthesis also affects the microscopic structure and, consequently, the proton conductivity. researchgate.netresearchgate.net

Optimization of Proton Conductivity in Hybrid Membranes

Organosilica Membranes for Gas and Liquid Phase Separations

Organosilica membranes prepared using this compound (BTESO) feature a network where silica units are interconnected by flexible C₈ alkyl chains. mdpi.comresearchgate.net This bridging organic group influences the membrane's pore structure, stability, and separation characteristics. mdpi.comresearchgate.nettno.nl

A significant advantage of bridged organosilicas is their enhanced hydrothermal stability compared to purely inorganic silica. acs.org The presence of the organic -(CH₂)₈- bridge within the silica network of BTESO-derived membranes contributes to this stability. acs.orgutwente.nl The flexibility of the long octyl bridge allows for the relaxation of strained siloxane bonds (Si-O-Si), making them less susceptible to hydrolysis under hydrothermal conditions. utwente.nl

Furthermore, the hydrophobic nature of the octyl group plays a role in stability. gelest.com Hydrophobic groups can shield the polar siloxane bonds from interaction with water, mitigating degradation. gelest.comrsc.org Studies have shown that organosilica membranes with longer alkyl bridges, such as the C₈ bridge in BTESO, demonstrate improved resistance to hydrothermal dissolution. utwente.nl This enhanced stability is crucial for applications in molecular separation of gases and liquids where water vapor or liquid water is present. acs.org For example, BTESO-derived separation layers coated on hydrophobic intermediate layers have shown robust gas permeation properties even under wet conditions. rsc.org

The separation performance of organosilica membranes is directly tied to their microporous structure, which is defined by the bridging organic group. researchgate.net In the case of BTESO, the long -(CH₂)₈- bridge acts as a spacer, creating a network with a larger pore size compared to membranes made with shorter bridges like 1,2-bis(triethoxysilyl)ethane (BTESE). mdpi.comresearchgate.net

This larger pore size affects the membrane's molecular sieving capability. Research comparing a series of membranes with different alkane bridge lengths (C₁, C₂, C₈) showed that molecular sieving properties, indicated by the H₂/N₂ permeance ratio, tended to decrease as the number of carbon atoms in the bridge increased. tno.nloup.com While the larger pores in BTESO membranes can lead to higher permeance for some gases, the selectivity for smaller molecules over larger ones is often reduced. researchgate.net Studies have concluded that despite the enlarged pore sizes of organosilica structures like BTESO, the permeation properties were not as high as membranes with shorter organic linking units for certain separations. researchgate.net

The table below presents comparative gas permeation data for organosilica membranes, illustrating the effect of the bridge length on separation performance.

| Membrane Precursor | Bridge Group | H₂ Permeance (mol·m⁻²·s⁻¹·Pa⁻¹) x 10⁷ | H₂/N₂ Permeance Ratio | Reference |

|---|---|---|---|---|

| BTESE | -C₂H₄- | ~10 | ~30 | oup.com |

| BTESO | -(CH₂)₈- | ~5 | ~5 | oup.com |

Note: Values are approximate and derived from graphical representations in the source material for illustrative purposes.

Hydrothermal Stability Enhancement Strategies in Organosilica Membranes

Chromatographic Stationary Phases

This compound is utilized as a precursor in the synthesis of advanced inorganic/organic hybrid materials for chromatographic applications. googleapis.comgoogle.com These hybrid materials are particularly employed in the creation of stationary phases for high-performance liquid chromatography (HPLC) and ultra-high-performance liquid chromatography (UPLC). google.com

The synthesis typically involves a sol-gel process where BTESO is co-condensed with other organosilanes or tetraalkoxysilanes. googleapis.com The resulting material possesses a structure where the organic octyl bridges are integral parts of the silica backbone. google.com This creates a hybrid particle with both organic character from the alkyl chain and inorganic character from the siloxane network. googleapis.com These hybrid particles can be used to produce fully porous or superficially porous (core-shell) packings. googleapis.comgoogle.com The presence of the organic groups within the stationary phase influences its chromatographic properties, including retention characteristics and chemical stability, especially at different pH values. The silanol (B1196071) groups on the surface of these hybrid particles can be further derivatized with other surface modifiers to impart specific chromatographic functionalities. googleapis.com

Development of High-Performance Liquid Chromatography (HPLC) Stationary Phases

This compound (BTESO) is utilized as a key reagent in the development of advanced stationary phases for High-Performance Liquid Chromatography (HPLC). Its bifunctional nature, possessing two triethoxysilyl groups connected by an octane (B31449) linker, allows it to act as a robust cross-linking agent for modifying silica surfaces. google.comgelest.com This modification aims to enhance the stability and performance of chromatographic media, particularly under a wide pH range.

In one approach, BTESO is used in a process called Templated Multilayer Inorganic/Organic Grafting (TMIOG). Anhydrous silica gel is first reacted with BTESO in a solvent like toluene under reflux conditions. google.com This process forms a cross-linked network of bonds, both horizontally and vertically, on the silica gel's surface. google.com The resulting structure creates a protective layer that shields the underlying silica from dissolution at high pH, a common limitation of traditional silica-based stationary phases. nih.gov This method produces chromatographic media with improved pH stability while retaining the favorable morphology and narrow pore size distribution of the original silica template. google.com The long alkyl chain of the octane bridge also contributes to the hydrophobic character of the stationary phase, making it suitable for reversed-phase chromatography. researchgate.net

Furthermore, hybrid organic-inorganic stationary phases can be synthesized using BTESO. These materials integrate the organic moiety directly into the silica framework, offering enhanced mechanical and chemical stability compared to conventional surface-modified silica. mobt3ath.comacs.org The incorporation of the flexible octane linker from BTESO can influence the chromatographic selectivity and retention characteristics of the resulting stationary phase.

Superficially Porous Materials for Enhanced Chromatographic Separations

This compound is identified as a precursor in the fabrication of superficially porous materials, also known as core-shell or fused-core particles, which are engineered for high-efficiency and high-speed liquid chromatography. nih.govgoogle.com These particles consist of a solid, nonporous core surrounded by a thin, porous shell of silica or hybrid organic-inorganic material. nih.gov This structure minimizes axial diffusion and resistance to mass transfer, leading to significantly improved separation efficiency at lower backpressures compared to fully porous particles of the same size. nih.govsoton.ac.uk

The manufacturing process involves growing the porous layer onto monodisperse, nonporous core particles. google.com BTESO, along with other organosilanes and tetraalkoxysilanes, can be used in the sol-gel synthesis of this outer shell. google.comgoogle.com The co-condensation of BTESO with a primary silica precursor like tetraethyl orthosilicate (B98303) (TEOS) allows for the creation of a hybrid organic-inorganic porous shell. The octane bridge of BTESO becomes an integral part of the shell's structure, imparting organic character throughout the material. google.com

The properties of the final core-shell particle, including pore structure and surface chemistry, can be tailored by controlling the type and ratio of silane (B1218182) precursors used. google.com The inclusion of BTESO contributes to the hydrophobicity and stability of the stationary phase. After the shell is formed, the material can undergo further surface modification to introduce specific functionalities for various chromatographic applications. google.com

Biomedical and Dental Material Innovations

Dual-Setting Brushite-Silica Gel Cements for Biological and Mechanical Performance

In the field of biomedical materials, this compound is used to enhance the properties of dual-setting calcium phosphate (B84403) cements (CPCs). mdpi.com These innovative cements combine a brushite-forming CPC with a TEOS-based silica gel, creating two interconnected, simultaneously setting inorganic matrices. mdpi.comresearchgate.net This results in an interpenetrating phase composite where the microporous silica gel infiltrates the macropores of the CPC. nih.gov

The primary role of this compound in this system is to act as an additional monomer and cross-linking agent within the silica matrix. mdpi.comresearchgate.net During the sol-gel process, the triethoxysilyl groups of BTESO hydrolyze and co-condense with hydrolyzed TEOS molecules. researchgate.net The long, flexible octane chain bridges the silicate (B1173343) chains, creating a more extensively cross-linked and durable silicate network. mdpi.comnih.gov

Table 1: Effect of this compound on Brushite-Silica Gel Cement Properties

| Property | Standard Brushite-Silica Cement | Brushite-Silica Cement with this compound | Rationale |

| Compressive Strength | Baseline | Significantly Increased mdpi.comnih.gov | Enhanced cross-linking of the silicate matrix provides structural reinforcement. nih.gov |

| Matrix Structure | Interpenetrating CPC and silica gel | More durable and interconnected silicate network mdpi.comnih.gov | BTESO acts as a cross-linker, bridging silicate chains. researchgate.net |

| Cytocompatibility | Good | Significantly Increased Cell Activity mdpi.com | Higher cross-linking density and surface chemistry may promote better cellular response. researchgate.netnih.gov |

Cross-linking Agent in Dental Nanocomposite Resins

This compound belongs to a class of non-functional, dual-silicon silanes used as cross-linking agents in the formulation of dental nanocomposite resins. mdpi.comresearchgate.netresearchgate.net These resins typically consist of a polymer matrix (e.g., Bis-GMA, UDMA), inorganic filler nanoparticles (e.g., silica), and a silane coupling agent to bond the matrix and filler. mdpi.com While functional silanes like γ-MPS are common, non-functional silanes with two silicon atoms, such as BTESO, play a distinct role. mdpi.comresearchgate.net

These bis-silanes are considered cross-linker silanes because each molecule has two silicon atoms, and each silicon atom has three hydrolyzable alkoxy groups. mdpi.comresearchgate.net This structure allows them to form extensive and rigid siloxane (Si-O-Si) networks at the interface between the polymer matrix and the inorganic filler particles. mdpi.com The primary function of this cross-linked network is to improve the durability and stability of the composite material. mdpi.comresearchgate.net The stiff siloxane film created by molecules like BTESO can act as a barrier, hindering the diffusion of water molecules into the composite. mdpi.com

The incorporation of cross-linking silanes like this compound has a marked influence on the physicochemical and mechanical properties of dental nanocomposite resins. The formation of a dense, cross-linked siloxane network at the matrix-filler interface is key to these improvements. mdpi.com

A primary benefit is the enhancement of hydrolytic stability. mdpi.com By creating a barrier that impedes water penetration, the cross-linked layer protects the interface from degradation over time, which is a common failure mechanism for dental composites in the oral environment. mdpi.com This leads to lower water sorption and solubility of the resin material.

Table 2: Predicted Influence of this compound on Dental Resin Properties

| Property | Predicted Outcome | Mechanism |

| Hydrolytic Stability | Increased | Formation of a stiff siloxane network hinders water diffusion. mdpi.com |

| Water Sorption | Decreased | The hydrophobic nature of the octane linker and the dense network repel water. mdpi.comgelest.com |

| Flexural Strength | Increased | Improved stress transfer from the matrix to the filler due to enhanced interfacial bonding. mdpi.com |

| Interfacial Adhesion | Increased | Dipodal nature allows for more covalent bonds to the inorganic filler surface. gelest.com |

Surface Modification and Coating Technologies

This compound is a versatile agent for surface modification and the creation of high-performance coatings, primarily due to its dipodal structure and hydrophobic alkyl chain. gelest.comcymitquimica.com As a dipodal silane, it can form up to six bonds with a siliceous or metal oxide substrate, compared to the three bonds formed by conventional monofunctional silanes. gelest.com This increased number of attachment points leads to coatings with significantly enhanced durability and hydrolytic stability, making them resistant to harsh environmental conditions. gelest.comgelest.com

A primary application is the creation of hydrophobic and superhydrophobic surfaces. gelest.comkjmm.org The long, non-polar octane chain orients away from the surface, creating a low-energy, water-repellent interface. gelest.com This effect is used to protect substrates from water and corrosion. researchgate.netgelest.com For example, BTESO has been used as a cross-linking agent in combination with other silanes and hydrophobic nanoparticles to fabricate robust, self-healing, and superhydrophobic films. kjmm.org In these composite films, BTESO forms strong polymeric networks that improve the stability and adhesion of the nanoparticles to the substrate. kjmm.org

Beyond hydrophobicity, BTESO is used to create anti-fouling coatings for applications like microreactors. bohrium.com It can be incorporated into hybrid organic-inorganic films to reduce the adhesion of materials like polymers to reactor surfaces. bohrium.com It is also employed in the sol-gel synthesis of organosilica layers on membranes for separation processes, such as pervaporation. researchgate.net When used to modify a silicalite-1 membrane, a BTESO-derived layer increased the surface hydrophobicity and enhanced the separation factor for ethanol-water mixtures without sacrificing flux. researchgate.net

Enhanced Hydrolytic Stability of Siliceous Surfaces through Dipodal Silanes

This compound is a type of dipodal silane, meaning it has two silicon-containing functional groups. This structure allows it to form up to six bonds with a substrate, in contrast to conventional silanes which can only form three. gelest.com This increased number of bonds significantly enhances the hydrolytic stability of the treated siliceous surfaces. gelest.com The improved stability is crucial for applications where materials are exposed to moisture or aqueous environments, as it helps to prevent the degradation of the siloxane bonds that are formed between the silane and the substrate. gelest.comacs.org

A study comparing the chemical resistance of glass surfaces treated with different silanes demonstrated the superior performance of dipodal silanes. Glass treated with this compound maintained a higher water contact angle over a longer period when exposed to 6N HCl compared to surfaces treated with conventional silanes. researchgate.netgelest.com

Table 1: Chemical Resistance of Silane-Treated Glass Surfaces in 6N HCl

| Treatment Time | Water Contact Angle (this compound) | Water Contact Angle (n-octyltriethoxysilane) |

|---|---|---|

| 0 hr | >95° | >90° |

| 24 hr | >95° | ~70° |

| 72 hr | ~90° | ~60° |

| 168 hr | ~85° | <50° |

This table is based on data from comparative studies on silane treatments. researchgate.netgelest.com

Hydrophobicity and Hydrophilicity Control via Silane Surface Treatment

The surface properties of a material, such as its affinity for water, can be precisely controlled through treatment with silanes like this compound. researchgate.netmdpi.com The organic group of the silane plays a key role in determining the hydrophobicity or hydrophilicity of the treated surface. gelest.commdpi.com For this compound, the long, non-polar octane chain imparts hydrophobic (water-repellent) characteristics to the surface. gelest.com This is because the non-polar hydrocarbon chain creates a low-energy surface that minimizes interaction with polar water molecules. gelest.com

By creating a non-polar interphase, these silane coatings can effectively shield polar surfaces from water, mitigating hydrogen bonding. gelest.com This property is highly desirable for applications such as water-repellent coatings and moisture barriers. cymitquimica.comgelest.com The ability to control pore sizes and surface properties like hydrophobicity is a key advantage of using bridged organosilanes in the fabrication of membranes and other advanced materials. mdpi.com

Conversely, by selecting silanes with polar functional groups, it is possible to create hydrophilic (water-attracting) surfaces. This versatility allows for the precise engineering of surface properties to meet the specific requirements of a wide range of applications, from self-cleaning surfaces to biomedical devices. researchgate.net

Ice Release Coating Formulations

The hydrophobic nature of coatings derived from this compound makes them suitable for use in ice release formulations. These coatings reduce the adhesion of ice to surfaces, facilitating its removal. This is particularly relevant in industries such as aerospace, wind energy, and transportation, where ice accretion can pose significant operational and safety challenges.

In one example, this compound was used as a component in a crack-resistant coating composition. google.com While the primary focus of this patent was on improving crack resistance, the use of an organofunctional silane with a long alkyl chain contributes to the low surface energy of the coating, which is a key factor in ice release. The formulation of such coatings often involves a combination of different silanes and other components to achieve the desired balance of properties, including adhesion, abrasion resistance, and weatherability. google.com

Another study focused on the development of superhydrophobic nanocomposite films with self-healing properties. kjmm.org In this research, this compound was used as a cross-linking agent along with hydrophobic silica nanoparticles. kjmm.org The resulting coating exhibited excellent water repellency, which is a prerequisite for effective ice release. kjmm.org

Catalysis and Immobilization Platforms

This compound and its derivatives also play a significant role in the field of catalysis, both as stable supports for catalysts and as matrices for the immobilization of active compounds.

Application as Catalyst Supports

The robust and porous nature of organosilica materials derived from this compound makes them excellent candidates for catalyst supports. acs.org The high surface area and tunable pore structure of these materials allow for the efficient dispersion of catalytic species, while their enhanced hydrothermal stability ensures the longevity of the catalyst, even under harsh reaction conditions. acs.org

For instance, silica-supported catalysts have been developed for various chemical reactions. gelest.com The use of bridged organosilanes like this compound can lead to the creation of more stable and efficient catalytic systems. acs.org The organic bridge in these materials can also influence the catalytic activity and selectivity by modifying the local environment of the active sites.

In one study, a platinum-based catalyst supported on silica containing di(ethylene oxide) units was prepared for the hydrosilylation of unsaturated carbon-carbon bonds. acs.org A comparative experiment using α,ω-bis(trimethoxysilyl)octane showed that the nature of the organic bridge is crucial for the successful incorporation and activity of the platinum catalyst. acs.org

Immobilization of Photoactive Compounds (e.g., Porphyrins) in Silica Gels

Porphyrins and other photoactive compounds can be immobilized within silica gels prepared using this compound. This process entraps the active molecules within the porous silica matrix, preventing them from leaching while still allowing them to interact with their environment. This is particularly useful for applications such as optical sensors, photocatalysis, and antimicrobial materials. bioencapsulation.netresearchgate.net

Polysilsesquioxanes, which can be synthesized from this compound, offer well-defined porosity and good mechanical properties, making them ideal hosts for porphyrin immobilization. bioencapsulation.net The hydrophobic nature of the octane bridge can influence the solubility and distribution of the entrapped molecules. For example, hydrophobic porphyrins have been successfully immobilized in polysilsesquioxane matrices derived from this compound. bioencapsulation.net

The resulting composite materials have shown enhanced fluorescence and antimicrobial activity due to the generation of singlet oxygen. bioencapsulation.netresearchgate.net The mesoporous structure of these materials facilitates the transport of oxygen and other analytes to the immobilized porphyrins, enhancing their photoactivity. bioencapsulation.net

Fundamental Studies on Reaction Mechanisms and Interfacial Phenomena

Hydrolysis and Condensation Mechanism Elucidation in Sol-Gel Processes

The sol-gel process is a versatile method for creating inorganic networks and organic-inorganic hybrid materials. mdpi.comresearchgate.net For 1,8-Bis(triethoxysilyl)octane, this process begins with the hydrolysis of its ethoxy groups (-OEt) in the presence of water, often facilitated by an acid or base catalyst. mdpi.comwpmucdn.com This initial step produces reactive silanol (B1196071) groups (Si-OH). Subsequently, these silanol groups undergo condensation reactions with other silanol groups or remaining ethoxy groups, leading to the formation of stable siloxane bridges (Si-O-Si). mdpi.comwpmucdn.com This polymerization process transforms the initial solution (sol) into a three-dimensional solid network (gel). wpmucdn.com The flexible octane (B31449) bridge between the silicon atoms becomes an integral part of the final network backbone, influencing its structural and mechanical properties. acs.org

The transition from a sol to a gel is characterized by the formation and growth of cross-linked clusters. The evolution of these clusters during the sol-gel synthesis of this compound (Tes-Oct) has been investigated using advanced analytical techniques such as Dynamic Light Scattering (DLS) and Atomic Force Microscopy (AFM). researchgate.netacs.org

Studies involving the sol-gel synthesis of Tes-Oct catalyzed by a super strong acid, phosphotungstic acid (PWA), have provided detailed insights into these dynamics. researchgate.netacs.org DLS measurements of the reaction over time reveal the presence of two distinct modes: a fast mode corresponding to the cooperative diffusion of entangled polymer chains and a slow mode related to the translational diffusion of the larger, cross-linked clusters. acs.org By quenching the reaction at different times and diluting the samples, researchers can track the growth of these clusters. researchgate.netacs.org

Research has shown that the concentration of the catalyst plays a critical role in the cluster evolution. researchgate.netacs.org A specific molar ratio of catalyst to silane (B1218182) was found to be optimal for cluster growth, leading to a maximum in both cluster size and density near the gelation point. researchgate.netacs.org This suggests that the catalyst concentration directly influences the kinetics of the hydrolysis and condensation reactions, thereby controlling the final structure of the gel.

Below is a data table summarizing findings on the evolution of Tes-Oct clusters under specific catalytic conditions.

| Catalyst Concentration ([PWA]/[Tes-Oct]) | Observation | Reference |

| 0.100 | Maximum cluster size and density observed near the gel point. | researchgate.netacs.org |

| 0.100 | Exceptionally large values for the relative amplitude of fast relaxation and averaged slow relaxation time, suggesting the formation of larger, ionized clusters. | acs.org |

| > 0.100 | Decreased proton conductivity, indicating a change in the cluster network structure. | researchgate.net |

The gelation process is not solely governed by chemical reaction kinetics but is also significantly influenced by physical factors within the reaction medium. acs.org As the hydrolysis and condensation reactions of this compound proceed, the formation and growth of clusters lead to a dramatic increase in the viscosity of the sol. wpmucdn.comacs.org This evolving matrix viscosity, in turn, impacts the diffusion of reactants and growing clusters.

Studies using time-resolved DLS have demonstrated that matrix viscosity and hydrodynamic interactions play a crucial role in the dynamics of the gelation process for this compound. acs.orgresearchgate.net As the system approaches the gelation threshold, the movement of the growing clusters becomes increasingly restricted by the surrounding viscous matrix. This leads to a divergence of the slow relaxation time observed in DLS measurements, signaling the onset of gelation. acs.org The interactions between the solvent and the growing polymer network, as well as the entanglement of clusters, are key hydrodynamic factors that dictate the final gel structure. The viscosity of the suspension can be measured over time under shear flow to determine the gelation time under different conditions. mdpi.com

Investigation of Cross-Linking Cluster Evolution Dynamics

Hydrolytic Stability of Silane-Modified Systems

A primary advantage of using this compound and other dipodal silanes is the enhanced hydrolytic stability they impart to modified surfaces and composites. gelest.com Hydrolytic stability refers to the resistance of the material, particularly the interfacial bonds, to degradation by water. This is a critical property for materials used in humid or aqueous environments. nih.gov The degradation process typically involves the hydrolytic cleavage of siloxane bonds at the interface, which can weaken the material and lead to failure. hku.hksci-hub.st

The superior durability of systems modified with dipodal silanes like this compound stems from its unique molecular architecture. nih.govresearchgate.net Unlike conventional monopodal silanes which have a single silicon atom, dipodal silanes possess two. This structure provides two key mechanisms for enhanced stability:

Increased Bonding to Substrates: A single monopodal trialkoxysilane molecule can form a maximum of three siloxane bonds with a hydroxylated substrate (a surface with -OH groups). In contrast, a dipodal silane like this compound can theoretically form up to six such bonds. researchgate.netgelest.com This greater number of attachment points creates a much more robust and hydrolytically resistant connection to the substrate. nih.govresearchgate.net The probability of all bonds hydrolyzing and the molecule detaching from the surface is significantly reduced. nih.gov

Higher Cross-link Density: During condensation, dipodal silanes form a more densely cross-linked siloxane network at the interface compared to monopodal silanes. nih.govresearchgate.net This dense, three-dimensional network acts as a more effective barrier, physically hindering the penetration of water molecules to the underlying substrate and the interfacial bonds. sci-hub.stalliedacademies.org This increased cross-linking improves the mechanical strength and chemical resistance of the interfacial region. nih.gov

The combination of these effects means that the equilibrium for the dissociation of the interfacial bonds is shifted, making bond failure significantly less likely. gelest.comadhesivesmag.com

In composite materials, where a filler or fiber is embedded in a polymer matrix, the interface between these two components is often the weakest point. The use of this compound as a cross-linking agent or as part of a blended silane treatment significantly improves the bond strength and its resistance to water. sci-hub.stalliedacademies.orgresearchgate.net

When used in conjunction with a functional silane (one that has a group capable of reacting with the polymer matrix), the dipodal silane creates a highly cross-linked and durable interphase. sci-hub.stalliedacademies.org This interphase provides strong adhesion and maintains its integrity even under harsh conditions like exposure to boiling water. tandfonline.com Studies on glass-reinforced composites have shown that while conventional silane treatments fail after exposure to boiling water, interfaces modified with a cross-linking silane maintain strong adhesion. tandfonline.com

The following table presents data from studies comparing the performance of interfaces treated with conventional silanes versus those treated with cross-linking or dipodal silanes.

| System / Test | Conventional Silane | Modified with Cross-linking/Dipodal Silane | Finding | Reference |

| Glass-Resin Composite (Interfacial Fracture Energy after 24h in boiling water) | 54 J/m² | 281 J/m² | The modified treatment resulted in a significantly more hydrolytically stable interface. | tandfonline.com |

| Ethylene-Vinyl Acetate Primer on Metal (Wet adhesion to Cold-Rolled Steel) | 7.0 N/cm | 28.0 N/cm | The addition of 10% dipodal silane dramatically improved wet adhesion. | gelest.com |

| Dental Composite (Tensile Strength after water/heat cycling) | Showed significant decrease | Showed no significant decrease (for 25% Vinyltriethoxysilane blend) | A blend with a hydrophobic cross-linking silane increased hydrolytic stability. | nih.gov |

Mechanisms of Enhanced Durability via Dipodal Silane Architectures

Interfacial Interactions in Hybrid Systems